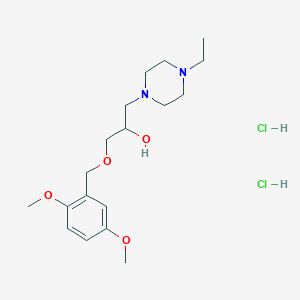

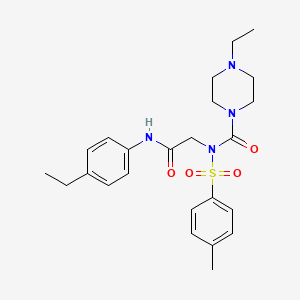

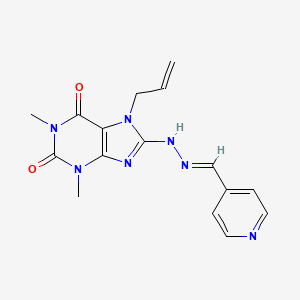

![molecular formula C24H19FO5 B2932528 3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one CAS No. 637750-22-2](/img/structure/B2932528.png)

3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one, also known as FF-MDMB-PICA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is classified as a designer drug and is often sold under street names such as "Cherry Bomb" and "Smokey Bear". Despite its widespread use, little is known about the synthesis method, mechanism of action, and physiological effects of FF-MDMB-PICA. In

Scientific Research Applications

Molecular Characterization and Biological Activity

One study characterizes a closely related compound as a novel selective COX-2 inhibitor, providing insights into molecular conformation and binding interactions critical for COX-2 selectivity through single X-ray crystallographic analysis and in silico studies (Rullah et al., 2015). This research underscores the therapeutic potential of chromen-4-one derivatives in designing selective COX-2 inhibitors.

Fluorophore Properties

Another investigation reveals the unusual fluorescence properties of a chromen-4-one derivative, demonstrating strong fluorescence in protic solvents. This behavior suggests its applicability in developing new fluorogenic sensors, highlighting the compound's potential in analytical chemistry and sensor technology (Uchiyama et al., 2006).

Synthesis and Complexation Study

Research on the synthesis and complexation of novel chromenone crown ethers showcases the ability of these compounds to form stable complexes with sodium and potassium ions. This study contributes to the understanding of chromenone derivatives' potential in creating new materials with specific ionic affinities, useful in separation technologies and chemical sensing (Gündüz et al., 2006).

Phototransformation Studies

The phototransformation of chromen-4-one derivatives indicates regioselective photocyclisation and dealkoxylation, suggesting their utility in photopharmaceutical sciences and materials chemistry. Such transformations provide a basis for exploring light-induced reactions to develop novel compounds with potential applications in drug development and material processing (Khanna et al., 2015).

properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19FO5/c1-27-21-10-5-16(11-23(21)28-2)20-14-30-22-12-18(8-9-19(22)24(20)26)29-13-15-3-6-17(25)7-4-15/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURCSIGAAJCCLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

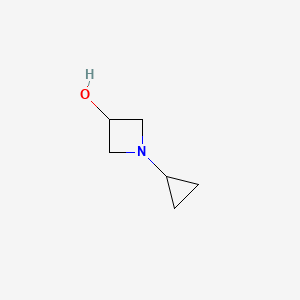

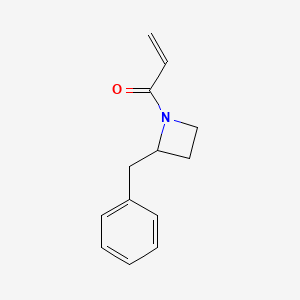

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2932446.png)

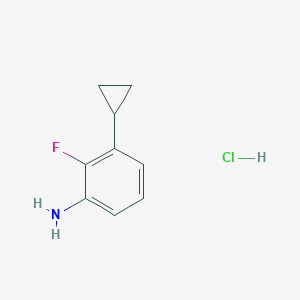

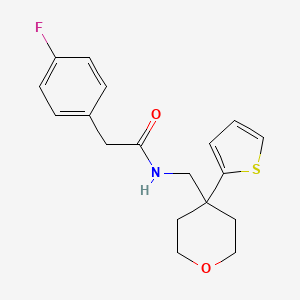

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2932447.png)

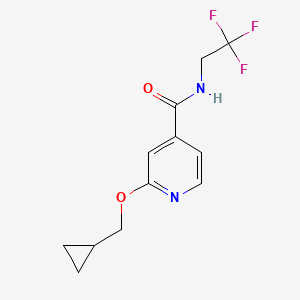

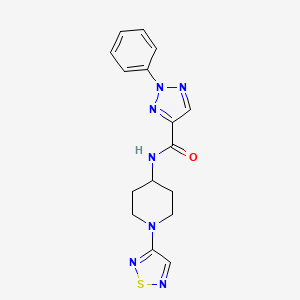

![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)

![2-bromo-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2932462.png)